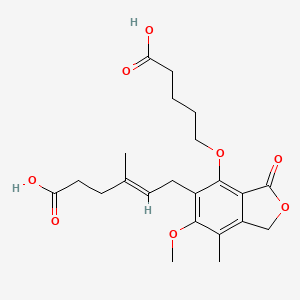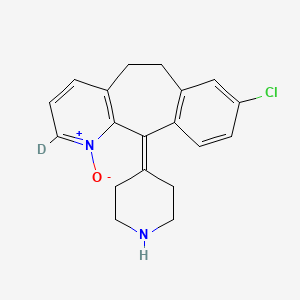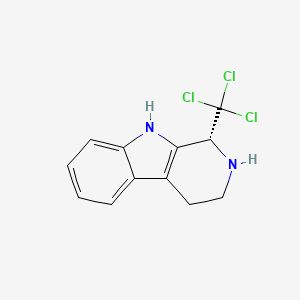
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride is a type of quinonoid compound . Quinonoids are a class of cyclic organic compounds characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are known for their potential as colorants in industry due to their sufficient conjugation to show color .
Synthesis Analysis
The synthesis of quinonoid compounds has been a subject of study over the past decade . The process involves not only major methods of synthesizing quinoids, but also their involvement in biological processes .Molecular Structure Analysis
Quinonoids are characterized by a saturated (C6) ring that contains two oxygen atoms that are bonded to carbonyls . They are classified into three categories: benzoquinones, naphthoquinones, and anthraquinones .Chemical Reactions Analysis
Quinonoids can undergo reversible oxido-reduction reactions . In biological systems, quinones can undergo one or two electron reduction by cellular reductases leading to the corresponding semiquinones or hydroquinones, respectively .Applications De Recherche Scientifique
Role in Nitric Oxide Synthase Function and Cytoprotection
(Shimizu et al., 1998) discuss the importance of tetrahydrobiopterin (H4 biopterin), which is structurally related to Quinonoid-(6R)-dihydro-L-biopterin Hydrochloride, in the function of nitric oxide synthase (NOS). The compound plays a crucial role in preventing NOS dysfunction by maintaining the enzyme's ability to produce nitric oxide (NO) rather than harmful reactive oxygen species (ROS). This function is vital for vascular tone regulation and immune surveillance. Moreover, H4 biopterin exhibits strong scavenging activity for ROS, suggesting its potential as a therapeutic agent in diseases involving oxidative stress.
Mechanisms of Reactive Oxygen Species Generation
(Rahimipour et al., 2010) review the electron transfer capabilities of quinoid compounds and their role in generating reactive oxygen species (ROS). The study examines various quinoid molecules, including their structure and properties, highlighting their potential in biological applications. The generation of ROS through these compounds underpins their use in site-specific damage of tumors and the development of new anticancer drugs.
Antibacterial Activity of Quinone Derivatives
(Sahoo et al., 2021) focus on the antibacterial properties of quinone derivatives, which share a common quinone moiety with this compound. The review underscores the potential of these compounds in discovering new potent pharmaceutical applications against various gram-positive and negative bacteria, providing insights into their role in developing new methodologies for health care systems.
Applications in Advanced Lithium-based Batteries
(Baloch & Labidi, 2021) discuss the use of lignin, which has quinone functionality similar to that of this compound, in energy storage applications. The quinone groups in lignin contribute to its electroactive properties, making it a valuable material for lithium-based batteries. This highlights the broader potential of quinone-containing compounds in renewable energy technologies.
Propriétés
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3.ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);1H/t3-,4+,6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHYJSMRUIOMKW-ZUOBHZEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








